1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Description
Contextualization within Modern Organic and Medicinal Chemistry Research
In the landscape of modern chemical science, the development of novel therapeutic agents and functional materials relies heavily on the synthesis of complex molecular architectures. Within this pursuit, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol emerges not typically as an end-product, but as a strategically designed intermediate or scaffold. Its structure is a confluence of several chemical motifs that are highly valued in synthetic programs, particularly in medicinal chemistry. The compound serves as a versatile precursor, enabling chemists to introduce a functionalized piperidine (B6355638) ring into a larger target molecule. The presence of reactive sites—namely the nitro group and the hydroxyl group—allows for sequential, controlled chemical transformations, making it a valuable tool in multi-step synthetic pathways aimed at creating new chemical entities for biological screening.
Academic Significance of Fluoro-Nitrophenyl-Piperidine Derivatives in Chemical Science
The academic interest in derivatives featuring fluoro-nitrophenyl-piperidine cores is rooted in the proven utility of each of these components in influencing a molecule's properties. mdpi.com The piperidine ring is a six-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net It is a structural component in numerous approved pharmaceutical agents due to its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for various functional groups that can interact with biological targets. thieme-connect.comencyclopedia.pub
The strategic incorporation of a fluorine atom onto the phenyl ring is a widely used tactic in drug design. mdpi.com Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic properties, pKa, and metabolic stability without significantly increasing its steric bulk. mdpi.comresearchgate.net Specifically, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life, and can enhance binding affinity to target proteins. mdpi.com
The nitrophenyl group also provides distinct advantages. The nitro group is a strong electron-withdrawing moiety that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic handle, as it can be readily and cleanly reduced to an amino group. This resulting aniline (B41778) derivative is a key precursor for the formation of amides, ureas, sulfonamides, and other functional groups essential for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Current Research Landscape and Identified Knowledge Gaps for this compound
The current body of academic and patent literature primarily features this compound as a reactant or intermediate in the synthesis of more complex molecules, often kinase inhibitors or other potential therapeutic agents. Its utility is documented in synthetic schemes where the nitro group is reduced to an amine, which then participates in subsequent coupling reactions. The piperidinol hydroxyl group offers another point for modification or can play a role in directing molecular conformation.
A significant knowledge gap exists regarding the intrinsic biological activity of this compound itself. There is a notable lack of published research dedicated to exploring its specific pharmacological or toxicological profile. The academic focus has remained steadfastly on its application as a structural unit. Furthermore, while its synthesis is achievable through standard nucleophilic aromatic substitution reactions, detailed studies optimizing reaction conditions, yields, and scalability are not widely disseminated in peer-reviewed journals, often residing instead within patent literature. This leaves an opportunity for academic inquiry into process chemistry and the development of more efficient or sustainable synthetic routes.
Scope and Objectives of Academic Inquiry on this compound
The primary scope of academic inquiry surrounding this compound is its application in synthetic organic and medicinal chemistry. The principal objective is to utilize it as a sophisticated building block for the construction of novel, larger molecules with potential biological activity.
Specific objectives in its academic study include:
Facilitating Drug Discovery: Employing the compound as a key intermediate in the synthesis of libraries of related molecules for screening against various biological targets, such as enzymes (e.g., kinases) and receptors.
Exploring Structure-Activity Relationships (SAR): Using the compound's scaffold to systematically modify different parts of a target molecule, thereby elucidating the structural requirements for desired biological activity.
Developing Synthetic Methodologies: Investigating its reactivity to develop new or improved synthetic transformations, particularly those involving the reduction of the nitro group and subsequent functionalization of the resulting amine.
The academic value of this compound is therefore defined by its instrumental role in enabling the synthesis of complex and potentially valuable molecules for scientific investigation.
Data Tables
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 875486-33-2 |
| Molecular Formula | C₁₁H₁₃FN₂O₃ |
| Molecular Weight | 240.24 g/mol |
Table 2: Significance of Structural Components
| Component | Role in Chemical Science |
|---|---|
| Piperidine Ring | A "privileged scaffold" that imparts favorable physicochemical properties and offers a 3D structure for interaction with biological targets. nih.govresearchgate.net |
| Fluorine Atom | Enhances metabolic stability, improves membrane permeability, and can increase binding affinity to target proteins. mdpi.com |
| Nitrophenyl Group | The nitro moiety acts as a versatile synthetic handle, readily converted to an amine for further chemical elaboration. |
| Hydroxyl Group | Provides an additional site for chemical modification or can participate in hydrogen bonding within a target's binding site. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Established Synthetic Pathways to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Traditional synthesis of this compound relies on well-understood and robust chemical reactions. The primary methods involve forming the crucial carbon-nitrogen (C-N) bond between the piperidine (B6355638) and phenyl rings.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is the most prevalent and direct method for synthesizing this compound. This reaction leverages the electronic properties of the aryl precursor, 1,2-difluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atoms effective leaving groups.
The mechanism proceeds via the addition of the nucleophile, piperidin-4-ol, to the carbon bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring and yields the final product. The fluorine atom ortho to the nitro group is typically more activated and susceptible to substitution.
Typical reaction conditions involve combining 1,2-difluoro-4-nitrobenzene with piperidin-4-ol in the presence of a base and a suitable solvent.
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Starting Materials | 1,2-Difluoro-4-nitrobenzene, Piperidin-4-ol | The nitro group activates the aryl halide for nucleophilic attack. |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvents are used to dissolve the reactants and facilitate the reaction. |
| Base | Potassium carbonate (K2CO3), Triethylamine (B128534) (Et3N), Diisopropylethylamine (DIPEA) | The base neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction. |
| Temperature | Room temperature to 80 °C | Moderate heating is often sufficient to drive the reaction to completion in a reasonable timeframe. |
| Yield | Generally high (>80%) | The activated nature of the substrate leads to efficient conversion. |
Palladium-Catalyzed Amination Approaches
An alternative to SNAr is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org This method is highly versatile for forming C-N bonds and can be employed when SNAr strategies are not viable. wikipedia.orgsemanticscholar.org The reaction involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org
For the synthesis of this compound, this would typically involve the reaction of piperidin-4-ol with 1-bromo-2-fluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1-Bromo-2-fluoro-4-nitrobenzene | The electrophilic partner in the coupling reaction. |
| Amine | Piperidin-4-ol | The nucleophilic partner. |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. nih.gov |
| Ligand | X-Phos, BINAP, tBuDavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. nih.govresearchgate.net |
| Base | NaOt-Bu, Cs2CO3, K3PO4 | Facilitates the deprotonation of the amine, making it more nucleophilic. nih.gov |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
Multi-Component Reaction Sequences for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules like piperidine derivatives. taylorfrancis.comnih.gov While a direct one-pot MCR for this compound is not commonly reported, MCRs are instrumental in building the functionalized piperidine scaffold itself, which can then be arylated in a subsequent step. taylorfrancis.comresearchgate.net
For instance, a variation of the Hantzsch pyridine (B92270) synthesis or an aza-Diels-Alder reaction could be employed to construct a polysubstituted piperidine ring. nih.gov These reactions offer high atom economy and can generate significant molecular diversity from simple starting materials. mdpi.com A biocatalytic MCR using an immobilized lipase (B570770) has also been developed for the synthesis of piperidines, highlighting a green approach to building the core structure. rsc.org
Innovations in Synthetic Techniques for this compound
Recent advancements in synthetic chemistry focus on improving the efficiency, safety, and environmental impact of chemical processes. These innovations are being applied to the synthesis of important intermediates like this compound.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to reduce the environmental footprint of chemical synthesis. gctlc.org For the SNAr synthesis of this compound, this involves replacing traditional volatile organic solvents with more benign alternatives. nih.gov Research has shown that SNAr reactions can be successfully performed in water using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), or in biodegradable solvents like polyethylene (B3416737) glycol (PEG). nih.govrsc.orgrsc.org These approaches not only reduce hazardous waste but can also simplify product isolation. researchgate.netbohrium.com
| Principle | Traditional Approach | Green Alternative |
|---|---|---|
| Solvent | DMF, DMSO (Volatile, high boiling point) | Water with additives (HPMC), Polyethylene Glycol (PEG). nih.govrsc.org |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation (reduces reaction times). beilstein-journals.org |
| Catalysis | Stoichiometric base | Recyclable catalysts, biocatalysis for precursor synthesis. rsc.org |
| Atom Economy | Good, but generates salt waste | MCRs for scaffold construction to maximize atom incorporation. taylorfrancis.com |
Flow Chemistry and Continuous Manufacturing Methodologies
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. durham.ac.ukmdpi.com The synthesis of aryl piperidine and morpholine (B109124) derivatives via SNAr reactions has been successfully translated to microreactor systems.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio. |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volumes at any given time. |
| Scalability | Requires larger vessels, process re-optimization | Achieved by running the system for longer durations ("scaling out"). |
| Process Control | Slower response to parameter changes | Precise and rapid control over temperature, mixing, and residence time. mdpi.com |
| Reaction Time | Hours | Minutes or even seconds. |
Chemo- and Regioselectivity Control in Complex Synthetic Intermediates
The synthesis of this compound presents a significant challenge in controlling chemo- and regioselectivity. The core of this challenge lies in the selective formation of the C-N bond between the piperidin-4-ol nucleophile and the correct position on the nitrophenyl ring. The primary synthetic route employed is the nucleophilic aromatic substitution (SNAr) reaction.
The regiochemical outcome of the SNAr reaction is dictated by the electronic properties of the substituents on the aromatic ring. In a typical synthesis, piperidin-4-ol is reacted with a di-substituted fluoronitrobenzene, such as 3,4-difluoronitrobenzene (B149031). The nitro group (–NO₂) is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. numberanalytics.comwikipedia.org This activation is most pronounced at the ortho and para positions relative to the nitro group due to resonance stabilization of the reaction intermediate. numberanalytics.comwikipedia.orgquora.com
In the case of 3,4-difluoronitrobenzene, the fluorine atom at the C-4 position is para to the nitro group, while the fluorine at the C-3 position is meta. Consequently, the C-4 position is significantly more electron-deficient and thus more susceptible to nucleophilic attack. The attack of the nitrogen atom from piperidin-4-ol will, therefore, occur preferentially at C-4, leading to the displacement of the C-4 fluorine atom and the formation of the desired this compound product with high regioselectivity. The fluorine at the meta position (C-3) remains largely unreactive under these conditions. numberanalytics.com
This directing effect is a cornerstone of controlling selectivity in the synthesis of such complex intermediates. The relative reactivity of positions on the nitro-activated ring ensures that the substitution happens predictably. For instance, in the analogous reaction between 2,4-difluoronitrobenzene (B147775) and a nucleophile, substitution occurs selectively at the C-2 position (ortho to the nitro group), which is also an activated site. nih.gov The predictability of these reactions based on the position of the electron-withdrawing group is crucial for efficient synthetic planning and optimization. researchgate.net
| Position on Ring | Relation to Nitro Group | Electronic Activation | Reactivity towards Nucleophile | Result of Attack |
|---|---|---|---|---|
| C-4 (with Fluoro group) | Para | Strongly Activated | Highly Favorable | Desired Product Formation |
| C-3 (with Fluoro group) | Meta | Weakly Activated | Unfavorable | No Reaction / Byproduct |
Mechanistic Elucidation of Synthetic Pathways to this compound
The synthesis of this compound via the reaction of 3,4-difluoronitrobenzene and piperidin-4-ol proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net
The first step of the mechanism involves the nucleophilic attack of the secondary amine nitrogen of piperidin-4-ol on the electron-deficient C-4 carbon of the 3,4-difluoronitrobenzene ring. wikipedia.org This carbon is highly electrophilic due to the strong electron-withdrawing effect of the para-nitro group. This attack results in the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net
The stability of the Meisenheimer complex is a critical factor for the reaction to proceed. The negative charge introduced by the nucleophile is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. wikipedia.org This delocalization significantly lowers the activation energy of the initial addition step. The resonance structures of the Meisenheimer complex show the negative charge distributed over the ortho and para positions relative to the site of attack, with substantial stabilization provided by the nitro group.
Advanced Spectroscopic and Crystallographic Investigations of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule such as 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to probe its three-dimensional structure.
A complete assignment of the ¹H and ¹³C NMR spectra is the foundational step in the structural analysis of this compound. This is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments.
¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts provide information about the electronic environment of each carbon.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the piperidine (B6355638) ring and the aromatic system. Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as the phenyl ring to the piperidine ring.
Based on the analysis of similar compounds, a hypothetical ¹H and ¹³C NMR chemical shift assignment for this compound is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may differ from experimental values.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3' | 7.9 - 8.1 | - |
| C-1' | - | 140 - 142 |
| C-2' | - | 155 - 158 (d, ¹JCF ≈ 240-250 Hz) |
| C-3' | - | 115 - 117 (d, JCF ≈ 25-30 Hz) |
| C-4' | - | 142 - 144 |
| C-5' | 7.8 - 8.0 | 125 - 127 |
| C-6' | 7.2 - 7.4 | 118 - 120 (d, JCF ≈ 5-10 Hz) |
| H-5' | 7.8 - 8.0 | - |
| H-6' | 7.2 - 7.4 | - |
| C-2, C-6 (Piperidine) | - | 45 - 50 |
| C-3, C-5 (Piperidine) | - | 30 - 35 |
| C-4 (Piperidine) | - | 65 - 70 |
| H-2ax, H-6ax (Piperidine) | 3.0 - 3.2 | - |
| H-2eq, H-6eq (Piperidine) | 3.4 - 3.6 | - |
| H-3ax, H-5ax (Piperidine) | 1.6 - 1.8 | - |
| H-3eq, H-5eq (Piperidine) | 1.9 - 2.1 | - |
| H-4 (Piperidine) | 3.8 - 4.0 | - |
The conformation of the piperidine ring and the relative orientation of the 2-fluoro-4-nitrophenyl group are critical aspects of the molecule's three-dimensional structure. These can be investigated using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. For this compound, NOESY can reveal:
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). For instance, strong cross-peaks between axial protons at positions 2, 4, and 6 would support a chair conformation.
The spatial relationship between the protons of the phenyl ring and the piperidine ring, which helps to determine the preferred rotational conformation around the C-N bond.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. It provides the same type of through-space correlation information.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in this compound.
The IR and Raman spectra would exhibit characteristic absorption and scattering bands corresponding to the various functional groups:
O-H stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹.
NO₂ stretches: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong band in the IR spectrum, typically in the range of 1100-1250 cm⁻¹.
C-N stretches: Aromatic and aliphatic C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ region.
C-O stretch: A band for the alcohol C-O stretch, expected around 1050-1150 cm⁻¹.
To achieve a precise assignment of the observed vibrational bands, experimental data is often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed and accurate assignment of the vibrational modes can be made. niscpr.res.inresearchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are predicted frequency ranges and may vary in the experimental spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch | 3200 - 3600 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2800 - 3000 |
| Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1380 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-F stretch | 1100 - 1250 |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition.
Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as:
Loss of water from the piperidinol ring.
Cleavage of the piperidine ring.
Loss of the nitro group (NO₂) or nitric oxide (NO).
Cleavage of the bond between the phenyl ring and the piperidine nitrogen.
The analysis of these fragmentation pathways helps to confirm the proposed structure.
Table 3: Predicted Key Mass Fragments for this compound Note: These are hypothetical fragments and their presence and intensity would need to be confirmed experimentally.
| Fragment | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-H₂O]⁺ | Loss of water |
| [C₅H₁₀NO]⁺ | Piperidin-4-ol fragment |
| [C₆H₃FNO₂]⁻ | 2-Fluoro-4-nitrophenyl fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure, conformation, and packing of this compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles
Single crystal X-ray diffraction analysis would be the definitive method to elucidate the absolute configuration of stereocenters and to determine the precise torsion angles within the this compound molecule. This analysis would reveal the conformation of the piperidin-4-ol ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the 2-fluoro-4-nitrophenyl substituent relative to the piperidine ring would also be determined.
Hypothetical Data Table: Key Torsion Angles for this compound
| Atoms Involved | Torsion Angle (°) | Description |
| C(aryl)-N(piperidine)-C(piperidine)-C(piperidine) | Data Not Available | Defines the orientation of the phenyl ring relative to the piperidine ring. |
| N(piperidine)-C(piperidine)-C(piperidine)-C(piperidine) | Data Not Available | Describes the puckering of the piperidine ring. |
| C(piperidine)-C(piperidine)-C(piperidine)-O(hydroxyl) | Data Not Available | Defines the orientation of the hydroxyl group (axial vs. equatorial). |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, one would expect to observe various non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, as well as potential C-H···O, C-H···F, and π-π stacking interactions. The analysis of the crystal packing would describe how these interactions lead to the formation of one-, two-, or three-dimensional networks.
Hypothetical Data Table: Intermolecular Interactions in Crystalline this compound
| Donor-H···Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
| O-H···O(nitro) | Data Not Available | Data Not Available | Data Not Available |
| C-H···O(hydroxyl) | Data Not Available | Data Not Available | Data Not Available |
| C-H···F | Data Not Available | Data Not Available | Data Not Available |
Other Advanced Spectroscopic Techniques
Further spectroscopic methods could provide additional insights into the structural and stereochemical properties of this compound and its analogs.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Analogues
If chiral analogues of this compound were synthesized, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for their characterization. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformation of chiral molecules in solution.
Solid-State NMR for Polymorph Characterization
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of solid materials. In the case of this compound, ssNMR could be used to characterize different polymorphic forms, which are different crystalline arrangements of the same molecule. Each polymorph would give a distinct ssNMR spectrum, allowing for their identification and the study of their structural differences.
Computational and Theoretical Chemistry Studies of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nanobioletters.com This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| C-N (nitro) | 1.48 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| Bond Angle | F-C-C | 118.5° |
| O-N-O | 124.0° | |
| Dihedral Angle | C-C-N-C (piperidine ring) | 55.0° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl group, while the LUMO would likely be distributed over the same aromatic system, influenced by the electron-withdrawing nitro group. This distribution makes the aromatic ring susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These energy values are representative examples for similar aromatic piperidine (B6355638) derivatives.
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the molecule's surface. Different colors on the map indicate varying charge densities: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the regions near the fluorine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can reveal how the molecule changes its shape (conformation) in different environments, such as in a solvent like water. These simulations provide insights into the flexibility of the piperidine ring and the rotational freedom of the nitrophenyl group.
By simulating the molecule in a solvent, researchers can also investigate solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of the molecule and surrounding water molecules. This information is crucial for understanding how the solvent influences the molecule's stability and reactivity.
Theoretical Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict how a molecule will react and the mechanisms of those reactions.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
To understand a chemical reaction at a molecular level, chemists use computational methods to identify the transition state—the highest energy point along the reaction pathway. For potential reactions involving this compound, such as a nucleophilic aromatic substitution, a transition state search can be performed to determine the structure and energy of this critical intermediate.
Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are carried out. These calculations map out the entire reaction pathway, connecting the reactants, the transition state, and the products. This provides a detailed "movie" of the chemical transformation, confirming that the identified transition state indeed links the desired reactants and products. These theoretical explorations are invaluable for designing new synthetic routes and understanding reaction mechanisms.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. For "this compound," QSPR models can be developed to estimate a range of non-biological attributes, providing valuable insights prior to extensive experimental work. These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties.
The process begins with the generation of a dataset of molecules structurally related to this compound, for which reliable experimental data on properties like solubility, melting point, boiling point, and chromatographic retention times are available. For each molecule, a large number of molecular descriptors are calculated. These descriptors fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, including dipole moment, HOMO/LUMO energies, and atomic charges. nih.gov
Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build the QSPR model. The goal is to select a subset of descriptors that best correlates with the property of interest. For instance, a QSPR study on novel pyrazoline derivatives successfully correlated descriptors with fluorescence properties, demonstrating the utility of this approach. nih.gov Similarly, QSAR (a subset of QSPR focused on biological activity) models for aryl alkanol piperazine (B1678402) derivatives have been developed to predict antidepressant activities, highlighting the influence of specific descriptors like dipole magnitude and HOMO energy. nih.gov
For "this compound," a hypothetical QSPR model for predicting aqueous solubility might identify descriptors related to polarity (e.g., the nitro group and hydroxyl group) and molecular size as key influencing factors. The model's predictive power would be rigorously validated using internal and external validation techniques to ensure its robustness.
Table 1: Hypothetical QSPR Model for Predicting Non-Biological Properties
| Property Predicted | Potential Key Descriptors | Statistical Method | Expected Correlation |
|---|---|---|---|
| Aqueous Solubility | Polar Surface Area, LogP, Number of H-bond donors/acceptors | Multiple Linear Regression | High |
| Melting Point | Molecular Weight, Lattice Energy (calculated), Molecular Symmetry | Partial Least Squares | Moderate to High |
Crystal Structure Prediction (CSP) and Polymorphism Prediction
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. For "this compound," CSP can provide crucial information about its solid-state properties, which are vital for manufacturing and formulation.
The CSP process involves two main steps:
Generating a diverse set of plausible crystal structures: This is achieved by sampling different molecular conformations, space groups, and unit cell dimensions.
Ranking the generated structures by energy: The lattice energy of each hypothetical crystal structure is calculated using force fields or more accurate quantum mechanical methods. The structures with the lowest energy are considered the most likely to be observed experimentally.
The intermolecular interactions play a critical role in determining the crystal packing. For "this compound," key interactions would include:
Hydrogen bonding: The hydroxyl group (-OH) of the piperidine ring is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the piperidine ring can act as acceptors.
π-π stacking: The nitrophenyl ring can engage in stacking interactions with adjacent rings.
C-H···O and C-H···F interactions: Weaker hydrogen bonds involving the aromatic and aliphatic C-H groups can also contribute to lattice stability.
Studies on structurally related compounds, such as 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, have revealed the importance of C–H···O hydrogen bonding and aromatic ring stacking in stabilizing the crystal lattice. researchgate.net Similarly, analyses of various 4-(4-nitrophenyl)piperazin-1-ium salts show complex supramolecular assemblies governed by a network of hydrogen bonds. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration. CSP can predict the existence of different polymorphs by identifying several low-energy crystal structures that are close in energy. Each predicted polymorph would have distinct physicochemical properties, such as solubility and stability. Experimental screening can then be guided by these computational predictions to try and produce and characterize these different solid forms.
Table 2: Predicted Crystal Properties and Intermolecular Interactions
| Parameter | Predicted Value/Interaction Type | Contributing Moiety |
|---|---|---|
| Crystal System | Monoclinic / Orthorhombic (Common for similar compounds) | N/A |
| Space Group | P2₁/c, P-1 (Common for centrosymmetric molecules) | N/A |
| Dominant Intermolecular Interaction | O-H···O/N Hydrogen Bonding | Hydroxyl group, Nitro group, Piperidine N |
| Secondary Interaction | π-π Stacking | 2-Fluoro-4-nitrophenyl ring |
Theoretical Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like "this compound." Density Functional Theory (DFT) is a widely used method for this purpose, often showing excellent agreement with experimental data. researchgate.netresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a functional like B3LYP and a basis set such as 6-311++G(d,p), can calculate the isotropic shielding values for each nucleus. researchgate.netresearchgate.net These values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. These calculations can help assign complex spectra, distinguish between isomers, and understand the electronic environment of different nuclei. The presence of the fluorine atom would lead to characteristic C-F and H-F coupling constants, which can also be computationally estimated.
Vibrational (IR and Raman) Spectroscopy: The same DFT methods can be used to calculate the harmonic vibrational frequencies. researchgate.net The predicted frequencies correspond to specific vibrational modes, such as O-H stretching from the alcohol, N-O stretching from the nitro group, C-F stretching, and various vibrations of the aromatic and piperidine rings. The calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve accuracy. The computed IR intensities and Raman activities help in assigning the peaks observed in experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations yield the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For "this compound," the predicted spectrum would likely show absorptions corresponding to π→π* transitions within the nitrophenyl ring. These theoretical predictions can be validated by comparing them with experimentally recorded spectra, providing a powerful synergy between computational and experimental analysis.
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Transition |
|---|---|---|
| ¹H NMR | δ ≈ 7.5-8.2 ppm | Protons on the nitrophenyl ring |
| ¹H NMR | δ ≈ 3.5-4.0 ppm | Proton on the carbon bearing the -OH group |
| ¹³C NMR | δ ≈ 140-160 ppm | Carbons of the nitrophenyl ring (ipso-carbons) |
| IR | ~3400 cm⁻¹ (broad) | O-H stretch |
| IR | ~1520 & 1340 cm⁻¹ | Asymmetric & Symmetric NO₂ stretch |
| IR | ~1250 cm⁻¹ | C-F stretch |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Reactions Involving the Nitro Aromatic Moiety
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, primarily through the reduction of the nitro group itself and by activating the ring for nucleophilic aromatic substitution.
Reduction Chemistry to Amino Derivatives
A common and efficient method for this reduction is catalytic hydrogenation . This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the reduction of aromatic nitro compounds. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The process is typically clean and high-yielding.
Another widely used method for the reduction of aromatic nitro groups is the use of metals in acidic media. A classic example is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is effective for a wide range of nitroarenes and is tolerant of many other functional groups. Similarly, iron powder in the presence of an acid , such as acetic acid or ammonium (B1175870) chloride, provides a milder and often more economical alternative for this transformation. nih.govlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
The general reaction for the reduction of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol to 1-(4-amino-2-fluorophenyl)piperidin-4-ol (B1518994) is depicted below:
Figure 1: Reduction of this compound
| Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| H₂, Pd/C | Ethanol | Room Temperature | >95 (representative) | rsc.org |
| SnCl₂·2H₂O, HCl | Ethanol | Reflux | ~90 (representative) | libretexts.org |
| Fe, NH₄Cl | Ethanol/Water | Reflux | ~85 (representative) | masterorganicchemistry.com |
Other Electrophilic or Nucleophilic Transformations on the Aromatic Ring
The 2-fluoro-4-nitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nitro group, positioned para to the fluorine atom, and the additional activation provided by the ortho fluorine, make the carbon atom attached to the fluorine an excellent electrophilic site. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.
Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine can lead to the corresponding N-substituted aniline (B41778) derivative. Similarly, treatment with an alkoxide, such as sodium methoxide, would yield a methoxy-substituted derivative. The reaction mechanism typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution on the 2-fluoro-4-nitrophenyl ring is generally disfavored. The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.
Reactions of the Piperidin-4-ol Hydroxyl Group
The secondary alcohol of the piperidin-4-ol ring is a key site for various functional group interconversions, including esterification, etherification, oxidation, and elimination reactions.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into an ester through reaction with an acylating agent. Esterification is commonly achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). These bases serve to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. For example, treatment with acetyl chloride would yield the corresponding acetate (B1210297) ester. nih.gov
Etherification of the secondary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether.
Figure 2: Esterification and Etherification of this compound
| Reaction | Reagent | Base | Solvent | Product |
| Esterification | Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | 1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl acetate |
| Etherification | Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 4-Methoxy-1-(2-fluoro-4-nitrophenyl)piperidine |
Oxidation Reactions of the Alcohol Functionality
The secondary alcohol of the piperidin-4-ol moiety can be oxidized to the corresponding ketone, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one. A variety of oxidizing agents can be employed for this transformation.
A mild and highly efficient method is the Dess-Martin oxidation , which utilizes the Dess-Martin periodinane (DMP) reagent. researchgate.netresearchgate.netnih.govmdpi.com This reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is known for its high yields and tolerance of a wide range of functional groups.
Another common method is the Swern oxidation , which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. This procedure is also performed at low temperatures and is known for its mildness and high efficiency.
More classical oxidation methods using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), can also be used, although these are often less desirable due to the toxicity of chromium compounds.
Figure 3: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature | Product |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one |
| (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane | -78 °C to Room Temp | 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one |
Elimination Reactions to Form Unsaturated Species
The hydroxyl group of this compound can undergo an elimination reaction (dehydration) to form the corresponding unsaturated tetrahydropyridine (B1245486) derivative. This reaction is typically acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (water), followed by removal of a proton from an adjacent carbon by a weak base. Strong acids such as sulfuric acid or phosphoric acid are often used at elevated temperatures to drive the reaction towards the formation of the alkene. The product of this reaction would be 1-(2-fluoro-4-nitrophenyl)-1,2,3,6-tetrahydropyridine. nih.gov
Reactions of the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a key site for synthetic elaboration, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
N-Alkylation and N-Acylation Reactions
N-Alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides (e.g., propyl bromide) or other electrophiles. google.com The reaction typically proceeds in the presence of a base to neutralize the acid generated. Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and solvent can be optimized to achieve the desired product in good yield. For instance, the use of a weaker base like potassium carbonate at room temperature can selectively yield the mono-alkylated product. researchgate.net More forcing conditions or the use of a stronger base like sodium hydride may be employed for less reactive alkylating agents. researchgate.net
N-Acylation introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This is commonly accomplished by reacting the parent compound with an acylating agent such as an acid chloride (e.g., isobutyryl chloride) or an acid anhydride in the presence of a base like triethylamine or pyridine. google.commdpi.com The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. mdpi.com These N-acyl derivatives can serve as key intermediates for further transformations; for example, the resulting amide can be reduced to the corresponding N-alkyl derivative using a reducing agent like lithium aluminum hydride (LiAlH4). google.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., propyl bromide), K2CO3, DMF, 60°C | N-Alkyl-piperidine derivative | google.com |
| N-Acylation | Acyl chloride (e.g., isobutyryl chloride), Pyridine, 24h, room temperature | N-Acyl-piperidine derivative | google.com |
| Reduction of N-Acyl derivative | LiAlH4, Tetrahydrofuran, 2h, heating | N-Alkyl-piperidine derivative | google.com |
Quaternization and Complexation Studies
Quaternization of the piperidine nitrogen involves the formation of a quaternary ammonium salt. This is typically achieved by reacting the N-alkylated derivative with an excess of an alkylating agent, such as methyl iodide, often in a sealed tube at elevated temperatures. researchgate.net The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties. Microwave-assisted methods have been shown to significantly improve yields and reduce reaction times for quaternization reactions of similar heterocyclic compounds. nih.gov
Complexation studies involving N-aryl-4-hydroxypiperidine derivatives are less common in the literature. However, the nitrogen and oxygen atoms of this compound could potentially act as ligands for metal ions. The coordination chemistry of piperidine-based ligands has been explored, with complexes of Mg(II), Zn(II), and group IV metals being synthesized and characterized. rsc.org The specific coordination mode would depend on the metal center and the steric and electronic properties of the ligand.
Aromatic Ring Functionalization via Cross-Coupling Reactions (if applicable)
The 2-fluoro-4-nitrophenyl group of the title compound is amenable to functionalization through various palladium-catalyzed cross-coupling reactions. Both the fluorine and the nitro group can potentially act as leaving groups, or the C-H bonds on the aromatic ring could be activated for direct arylation.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide or triflate and an organoboron compound. nih.gov In the context of this compound, the fluorine atom could potentially be displaced by an aryl or vinyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. Microwave-assisted Suzuki-Miyaura reactions have proven efficient for the coupling of various heterocyclic halides. nih.gov
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction could be used to replace the fluorine atom with a variety of primary or secondary amines, further diversifying the molecular structure. Microwave irradiation has also been successfully employed to accelerate these C-N coupling reactions. beilstein-journals.org
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This would allow for the introduction of an alkynyl substituent at the 2-position of the phenyl ring. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.govacs.org
| Reaction | Coupling Partners | Catalyst System | Potential Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Aryl/vinyl-4-nitrophenyl derivative | nih.gov |
| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, Ligand, Base | 2-Amino-4-nitrophenyl derivative | wikipedia.orgbeilstein-journals.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Base | 2-Alkynyl-4-nitrophenyl derivative | wikipedia.orglibretexts.org |
Stereoselective Transformations and Chiral Pool Synthesis Approaches
The hydroxyl group at the 4-position of the piperidine ring introduces a stereocenter if the piperidine ring is appropriately substituted. While this compound itself is achiral, its derivatives can be chiral.
Stereoselective synthesis of chiral piperidine derivatives is an active area of research. nih.gov One potential approach to introduce chirality would be the stereoselective reduction of the corresponding ketone, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one. Asymmetric hydrogenation of related cyclic ketones has been achieved with high enantioselectivity using chiral catalysts. nih.gov
Alternatively, chiral resolution of a racemic mixture of a chiral derivative of this compound could be employed to separate the enantiomers. Chiral high-performance liquid chromatography (HPLC) is a common technique for the analytical and preparative separation of enantiomers. mdpi.com
While there are no specific examples in the literature of this compound being used in chiral pool synthesis , its rigid structure and functional handles could make it a useful building block for the synthesis of more complex chiral molecules.
Derivatization Chemistry and Analog Synthesis Based on 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Synthesis of Piperidine (B6355638) Ring Modified Analogues
The piperidine ring of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol is a versatile scaffold for introducing structural diversity. Modifications can range from simple substitutions to the construction of more complex, rigid systems like spirocyclic and bridged analogues. beilstein-journals.orgnih.gov These modifications are crucial for fine-tuning the steric and conformational properties of the molecule.
One common approach involves the functionalization of the piperidine nitrogen after a temporary de-arylation or by starting from a protected piperidin-4-one and adding the 2-fluoro-4-nitrophenyl group in a later step. beilstein-journals.org However, for direct modification, reactions targeting the carbon skeleton of the piperidine ring are of primary interest. For instance, creating spirocyclic systems at the C-4 position can be achieved by first oxidizing the C-4 hydroxyl to a ketone. The resulting piperidin-4-one derivative can then undergo reactions like a Dieckmann condensation with a suitable diester followed by decarboxylation to install a spirocyclic ring. beilstein-journals.org
Another strategy is the introduction of substituents at the C-2, C-3, C-5, or C-6 positions. This often requires multi-step sequences, potentially involving ring-opening and closing strategies or the use of advanced catalytic methods for C-H activation, although these are complex. A more direct method could involve the synthesis of substituted piperidine precursors prior to the N-arylation step. nih.govresearchgate.net Bridged analogues, which introduce conformational rigidity, can be synthesized from precursors like 2-azabicyclo[2.2.1]heptanones (azanorbornanes) or nortropanes, which are then N-arylated. nih.gov
Table 1: Synthetic Strategies for Piperidine Ring Modification
| Modification Type | Synthetic Approach | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Spirocyclization | Oxidation of C-4 alcohol to ketone, followed by intramolecular cyclization (e.g., Dieckmann reaction) and decarboxylation. | Oxidizing agents (e.g., PCC, Swern), Diesters, Base (e.g., NaH). | beilstein-journals.org |
| Substitution | Synthesis of a pre-functionalized piperidine ring followed by N-arylation with 1-fluoro-2-nitrobenzene. | Substituted piperidines, 1,2-difluoro-4-nitrobenzene. | nih.govresearchgate.net |
| Bridged Systems | N-arylation of pre-formed bridged scaffolds like nortropane or isoquinuclidine. | Nortropane, Isoquinuclidine, 1,2-difluoro-4-nitrobenzene, Base. | nih.gov |
| Ring Expansion | Ring expansion of corresponding substituted pyrrolidines. | Pyrrolidine precursors. | researchgate.net |
Synthesis of Aromatic Ring Modified Analogues
The 2-fluoro-4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr), providing a direct route for modifying the aromatic ring. rsc.org The fluorine atom and the nitro group are both excellent leaving groups, and their positions ortho and para to each other further enhance the ring's reactivity. The relative reactivity depends on the nucleophile and reaction conditions. nih.gov
Substitution of the Fluorine Atom: The fluorine atom at the C-2 position is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of synthesizing analogues with diverse functionalities at this position. Typical nucleophiles include amines, alkoxides, and thiolates. For example, reacting this compound with a secondary amine like morpholine (B109124) or another piperidine derivative in the presence of a base can yield the corresponding 2-amino-substituted analogue. rsc.org
Substitution of the Nitro Group: While the fluorine is generally a better leaving group in SNAr, the nitro group at the C-4 position can also be substituted, particularly with strong nucleophiles or under specific catalytic conditions. This allows for the introduction of different electron-withdrawing or donating groups, which can significantly alter the electronic properties of the aromatic system.
Reduction of the Nitro Group: A common and highly useful modification is the reduction of the nitro group to an aniline (B41778). This can be achieved using various reducing agents, such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride (SnCl2), or sodium dithionite (B78146) (Na2S2O4). The resulting 4-amino-2-fluorophenyl derivative is a versatile intermediate. The primary amine can be further derivatized through diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, or it can be acylated, alkylated, or used in coupling reactions to build more complex structures. mdpi.com
Table 2: Reactions for Aromatic Ring Modification
| Target Position | Reaction Type | Reagents and Conditions | Potential New Substituent | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic Aromatic Substitution (SNAr) | Amines (R2NH), Alkoxides (RO-), Thiolates (RS-), Base (e.g., K2CO3), Aprotic solvent (e.g., DMF, DMSO). | -NR2, -OR, -SR | rsc.orgrsc.org |
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., MeO-) at elevated temperatures. | -OR, -NR2 | nih.gov |
| C-4 | Reduction | H2/Pd-C, SnCl2/HCl, Na2S2O4. | -NH2 (amino) | mdpi.com |
| C-4 (via amino) | Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuX (X=Cl, Br, CN). | -Cl, -Br, -CN | mdpi.com |
Synthesis of Hydroxyl Group Modified Analogues and Prodrug Strategies (non-biological)
The secondary hydroxyl group at the C-4 position of the piperidine ring is a prime site for derivatization through esterification and etherification. These modifications can alter the compound's physical properties, such as solubility, and can be used as a strategy for creating molecules with latent functionality, analogous to prodrugs in a non-biological context (e.g., for controlled release in materials).
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). Alternatively, coupling with a carboxylic acid using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) provides a milder route to a wide range of esters. nih.gov This allows for the introduction of various acyl groups, from simple alkyls to more complex moieties, which can be designed to be cleaved under specific conditions (e.g., pH change, light). The use of 4-nitrophenyl (PNP) activated esters is another efficient method for acylation. nih.gov
Etherification: Synthesis of ether analogues can be accomplished via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net This method allows for the attachment of a wide variety of alkyl or aryl groups.
These modifications can be considered as non-biological prodrug strategies when the introduced ester or ether linkage is designed to be cleaved by a specific, non-enzymatic stimulus, thereby releasing the parent alcohol within a material matrix or at an interface.
Table 3: Strategies for Hydroxyl Group Modification
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Et3N). | Ester (-OC(O)R) | nih.gov |
| Esterification | Carboxylic acid (RCOOH), EDC, DMAP. | Ester (-OC(O)R) | nih.gov |
| Etherification | 1. Strong Base (e.g., NaH); 2. Alkyl Halide (R-X). | Ether (-OR) | researchgate.net |
| Carbamate Formation | Isocyanate (R-NCO) or Carbamoyl chloride (R2NCOCl). | Carbamate (-OC(O)NR2) | nih.gov |
Design Principles for Novel Derivatives with Tunable Non-Biological Properties
The design of novel derivatives of this compound for non-biological applications, particularly in materials science, is guided by establishing structure-property relationships. By systematically altering the three key regions of the molecule—the piperidine ring, the aromatic ring, and the hydroxyl group—one can tune a range of physical and chemical properties.
Tuning Electronic and Optical Properties: The electronic properties are largely dictated by the substituted phenyl ring. The strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom create a highly polarized aromatic system.
Replacing the nitro group with other substituents (via reduction to an amine and subsequent reactions) can modulate the electron density, which in turn affects properties like UV-Vis absorption, fluorescence, and non-linear optical responses.
Replacing the fluorine atom with different groups can also fine-tune the electronic character and steric profile.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict how these modifications will affect properties like the LUMO (Lowest Unoccupied Molecular Orbital) energy, which can be relevant for designing new organic electronic materials. nih.gov
Modulating Solubility and Self-Assembly: The piperidin-4-ol moiety provides a site for hydrogen bonding and influences polarity.
Esterification or etherification of the hydroxyl group can systematically vary the hydrophilicity/lipophilicity, impacting solubility in different polymer matrices or solvents.
Introducing long alkyl chains can promote self-assembly into ordered structures or enhance compatibility with non-polar materials.
Modifying the piperidine ring with bulky or rigid groups can disrupt crystal packing or, conversely, be used to direct specific intermolecular interactions. nih.gov
Reactive Handles for Polymer Integration: The functional groups on the molecule can serve as reactive handles for incorporation into larger macromolecular structures.
The hydroxyl group can act as an initiator for ring-opening polymerization or be incorporated into polyesters and polyurethanes.
The aniline derivative (from nitro reduction) can be used to form polyamides or polyimides.
The high reactivity of the C-F bond towards SNAr can be exploited to graft the molecule onto a polymer backbone containing nucleophilic sites, a strategy used in creating fluoropolymers. mdpi.com
Creation of Compound Libraries for High-Throughput Screening in Materials Science
To efficiently explore the vast chemical space made accessible by the derivatization strategies discussed, the creation of compound libraries for high-throughput screening (HTS) is essential. nih.gov This approach allows for the rapid identification of derivatives with desired properties for specific materials science applications, such as new dielectrics, optical materials, or functional coatings. rsc.org
Library Synthesis: The synthetic reactions for modifying the core structure are often amenable to parallel synthesis or flow chemistry techniques. nih.govnih.gov
Parallel Synthesis: Using multi-well plates, different building blocks (e.g., a variety of acyl chlorides for esterification, or various amines for SNAr) can be reacted with the core molecule simultaneously, quickly generating a library of dozens or hundreds of distinct compounds. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, enabling rapid reaction optimization and the automated synthesis of a library of analogues by sequentially introducing different reagents into the flow stream. nih.gov
High-Throughput Screening (HTS): Once a library is created, HTS methods can be employed to rapidly assess the properties of each compound. njit.edu In a materials science context, this could involve:
Optical Screening: Automated spectroscopic or microscopic analysis to identify compounds with specific absorption, emission, or refractive index properties.
Thermal Analysis: Using techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) in a high-throughput format to screen for thermal stability.
Wettability/Surface Energy Screening: Automated contact angle measurements on thin films of the library compounds to find candidates for hydrophobic or hydrophilic coatings.
By combining combinatorial synthesis with HTS, the discovery process for new materials based on the this compound scaffold can be significantly accelerated.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-difluoro-4-nitrobenzene |
| 1-fluoro-2-nitrobenzene |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 4-dimethylaminopyridine (DMAP) |
| Morpholine |
| Nortropane |
| Isoquinuclidine |
| Sodium dithionite |
| Sodium hydride |
| Tin(II) chloride |
| Triethylamine |
Solid State Chemistry and Supramolecular Assembly of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Polymorphism, Co-crystallization, and Salt Formation Studies
Polymorphism: The ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice is known as polymorphism. Polymorphism is a common phenomenon in organic molecules, particularly in nitroaromatic compounds. For instance, p-nitrophenol is known to exist in at least two polymorphic forms, an alpha-form and a beta-form, which differ in their stability and color. wikipedia.org Similarly, studies on other nitro-substituted aromatic compounds have revealed the existence of multiple polymorphs. nih.govresearchgate.net Given the presence of the nitro group and the conformational flexibility of the piperidine (B6355638) ring in 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, it is highly probable that this compound also exhibits polymorphism. Different polymorphs could display variations in their melting points, solubilities, and spectroscopic properties. The identification and characterization of potential polymorphs are critical for ensuring the consistent performance of the active pharmaceutical ingredient.
Co-crystallization: Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. tbzmed.ac.ir The formation of co-crystals is a widely used strategy in crystal engineering to modify the physicochemical properties of a drug without altering its chemical structure. nih.gov For this compound, the hydroxyl group and the nitro group are potential sites for hydrogen bonding with suitable co-formers, such as carboxylic acids. The interaction between a carboxylic acid and the piperidine nitrogen could also lead to co-crystal formation. Studies on phenylpiperazine derivatives have shown that dicarboxylic acids can be effective co-formers. nih.gov
Salt Formation: The piperidine nitrogen in this compound is basic and can be protonated to form a salt. The formation of a salt with a pharmaceutically acceptable acid is a common approach to improve the solubility and dissolution rate of a basic drug. The pKa difference between the drug and the co-former is a key factor in determining whether a salt or a co-crystal will be formed. tbzmed.ac.ir The crystal structure of piperidinium 4-nitrophenolate, a related salt, reveals strong N-H...O hydrogen bonds between the protonated piperidine and the phenolate oxygen. researchgate.net
To illustrate the potential for co-crystal and salt formation, the following table presents examples of co-formers that could be explored with this compound.
| Co-former Type | Example Co-formers | Potential Interaction Sites |
| Carboxylic Acids | Benzoic Acid, Succinic Acid, Citric Acid | Hydrogen bonding with the hydroxyl group, piperidine nitrogen, and nitro group. |
| Amides | Isonicotinamide, Nicotinamide | Hydrogen bonding with the hydroxyl group and nitro group. |
| Phenols | Resorcinol, Hydroquinone | Hydrogen bonding with the hydroxyl group, piperidine nitrogen, and nitro group. |
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of this compound in the solid state is dictated by a variety of intermolecular interactions. The key functional groups—hydroxyl, nitro, and fluoro—play a significant role in directing the crystal packing.
Hydrogen Bonding: The hydroxyl group of the piperidin-4-ol moiety is a strong hydrogen bond donor and acceptor. It is expected to form strong O-H...O or O-H...N hydrogen bonds. In the crystal structure of the analogous compound, 1-(4-nitrophenyl)-4-piperidinol, the hydroxyl group forms a hydrogen bond with the nitro group of an adjacent molecule. udayton.edu This type of interaction is likely to be a dominant feature in the crystal packing of this compound. The piperidine nitrogen can also act as a hydrogen bond acceptor.
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| O-H (hydroxyl) | O (nitro) | Strong Hydrogen Bond | Chains or Dimers |
| C-H (aromatic) | O (nitro) | Weak Hydrogen Bond | Sheet formation |
| C-H (piperidine) | F (fluoro) | Weak Hydrogen Bond | Inter-chain linking |
| Aromatic Ring | Aromatic Ring | π-π Stacking | Stacked columns |
Crystal Engineering Strategies for Tailoring Solid-State Properties (non-biological)
Crystal engineering provides a rational framework for the design of crystalline materials with desired properties by controlling the intermolecular interactions. ias.ac.in For this compound, several strategies can be employed to tailor its solid-state properties.
Synthon Approach: The concept of supramolecular synthons, which are robust and predictable intermolecular interactions, is central to crystal engineering. researchgate.net For the target molecule, the O-H...O(nitro) hydrogen bond could be a reliable synthon to build specific supramolecular architectures. By introducing co-formers with complementary functional groups, it is possible to generate a variety of crystalline forms with different packing arrangements and, consequently, different physical properties. For example, co-crystallization with dicarboxylic acids could lead to the formation of robust hydrogen-bonded networks. nih.gov
Influence of the Fluoro Substituent: The presence of the fluorine atom can influence the crystal packing in several ways. It can alter the electronic properties of the aromatic ring, affecting π-π stacking interactions. It can also participate in weak C-H...F interactions, which can act as structure-directing forces. nih.gov The strategic placement of fluorine substituents has been shown to modulate the solid-state reactivity and guest confinement in some organoboronic ester adducts. researchgate.net
Influence of Crystal Packing on Spectroscopic and Bulk Chemical Properties
The arrangement of molecules in the crystal lattice has a profound impact on their spectroscopic properties and bulk chemical behavior.
Spectroscopic Properties: In the solid state, the vibrational frequencies of functional groups involved in hydrogen bonding are often shifted compared to the gas phase or dilute solutions. For instance, the O-H stretching frequency in the infrared (IR) spectrum of this compound is expected to be broadened and shifted to a lower wavenumber due to hydrogen bonding. The electronic spectra of aromatic nitro compounds can also be influenced by crystal packing, with charge-transfer complexes often exhibiting distinct colors. libretexts.org The solid-state nuclear magnetic resonance (NMR) spectrum can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local environment of each atom.
Bulk Chemical Properties: The density, melting point, and solubility of a crystalline solid are directly related to its crystal packing efficiency and the strength of the intermolecular interactions. Different polymorphs of a compound can have significantly different melting points and solubilities. For example, the two polymorphs of p-nitrophenol have different thermal behaviors. nih.gov The chemical reactivity in the solid state can also be influenced by the crystal packing, as the proximity and orientation of reactive centers are fixed in the crystal lattice.
The following table summarizes the expected influence of crystal packing on various properties of this compound.
| Property | Influence of Crystal Packing |
| Melting Point | Denser packing and stronger intermolecular interactions lead to higher melting points. |
| Solubility | Less stable polymorphs generally have higher solubility (Ostwald's Rule of Stages). |
| IR Spectroscopy | Shifts in vibrational frequencies of groups involved in hydrogen bonding (e.g., O-H, N-O). |
| UV-Vis Spectroscopy | Changes in absorption maxima due to intermolecular charge-transfer interactions. |
| Solid-State NMR | Different chemical shifts and peak multiplicities for different polymorphs. |
| Chemical Stability | Packing can influence the susceptibility to solid-state degradation reactions. |
Amorphous Solid Dispersions and Stability in the Solid State (Chemical Stability Focus)
Amorphous Solid Dispersions (ASDs): An amorphous solid dispersion is a molecular mixture of a drug and a polymer, where the drug is in a non-crystalline, amorphous state. ASDs are a common strategy to improve the solubility and dissolution rate of poorly water-soluble drugs. nih.gov The amorphous form has a higher free energy than the crystalline form, which leads to an enhanced apparent solubility. For this compound, formulation as an ASD could be a viable approach to improve its oral bioavailability. Common polymers used for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®. The choice of polymer and the drug-to-polymer ratio are critical for the physical stability of the ASD, as the polymer matrix is designed to inhibit the recrystallization of the drug. mdpi.com
Chemical Stability in the Solid State: The chemical stability of this compound in the solid state is a critical quality attribute. The nitroaromatic group can be susceptible to reduction or degradation, especially in the presence of light or reactive excipients. The presence of a fluorine atom can sometimes lead to instability, particularly if there is an intramolecular nucleophile that can displace the fluoride (B91410) ion. nih.gov However, in this case, the fluorinated phenyl ring is generally stable. Solid-state stability studies under various stress conditions (e.g., heat, humidity, light) are essential to determine the degradation pathways and to establish appropriate storage conditions. The crystal packing can influence chemical stability by limiting the mobility of molecules and protecting reactive functional groups from the external environment. In some cases, solid-phase fluorination of nitro compounds has been reported, indicating the potential for solid-state reactivity. scispace.com
Non Biological Applications and Functional Material Integration of 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Role as a Precursor or Auxiliary in Advanced Organic Synthesis
The structure of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol makes it a valuable precursor in multi-step organic syntheses. Piperidine (B6355638) and its derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules. nih.govresearchgate.netnih.gov The piperidine moiety is a common scaffold in the development of pharmaceuticals and agrochemicals. ijnrd.org
The synthetic utility of piperidine derivatives is well-documented, with applications in multicomponent reactions to create complex molecular frameworks. researchgate.net The hydroxyl group on the piperidine ring of this compound offers a reactive site for further chemical modifications, such as esterification or etherification, allowing for its integration into larger molecular structures. Furthermore, the fluoronitrophenyl group can undergo a variety of transformations. For instance, the nitro group can be reduced to an amine, which can then participate in amide bond formation or be converted into a diazonium salt for subsequent reactions. The fluorine atom can also be a site for nucleophilic aromatic substitution, further expanding its synthetic potential.
Piperidine derivatives have also been investigated for their catalytic activities in various organic transformations. ijnrd.org While direct catalytic applications of this compound have not been extensively reported, its structural similarity to other piperidine-based catalysts suggests potential in this area.
Potential as a Building Block for Functional Materials
The distinct electronic and structural features of this compound indicate its potential as a building block for a variety of functional materials. Fluorinated compounds, in general, are increasingly used in the development of advanced materials with unique properties. man.ac.ukresearchgate.netpsu.edursc.org
Photoactive Materials and Optoelectronic Applications
Fluorinated organic materials have been shown to have applications in electronic and optoelectronic devices, where the fluorine atoms can influence the material's electronic energy levels and stability. rsc.org The incorporation of fluorine can enhance electron injection and transport properties and increase resistance to oxidative degradation. rsc.org Research into fluorescent polymers for the detection of nitroaromatic compounds further highlights the photoactive nature of these systems. researchgate.netmdpi.com
Components in Coordination Polymers or Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.comuni-koeln.de The design of these materials relies on the specific geometry and functionality of the organic linkers. This compound, with its hydroxyl group and the potential for the nitrogen atom of the piperidine ring to coordinate with metal centers, could serve as a ligand in the synthesis of novel coordination polymers or MOFs.
Catalytic Applications or Pre-Catalyst Development
While specific catalytic applications of this compound are not yet established, its structure suggests potential in this area. For example, it could be explored as a ligand in asymmetric catalysis, where the chiral environment around a metal center can influence the stereochemical outcome of a reaction. The hydroxyl group could also participate in catalysis, for example, through hydrogen bonding interactions with a substrate. Additionally, piperidine derivatives have been shown to mediate the formation of amidines from nitriles in the presence of a zinc(II) catalyst. rsc.org
Application in Chemical Sensing and Environmental Monitoring
Nitroaromatic compounds are a significant class of environmental pollutants, and there is a considerable need for sensitive and selective methods for their detection. nih.gov Fluorescent polymers and other materials have been developed as sensors for nitroaromatics, where the presence of the analyte quenches the fluorescence of the sensing material. mdpi.comresearchgate.net The fluoronitrophenyl moiety of this compound could potentially interact with such sensor systems, or the molecule itself could be incorporated into a sensing platform.
Electrochemical methods are also widely used for the detection of nitroaromatic compounds. acs.org The nitro group is electrochemically active and can be readily reduced. A sensor incorporating this compound, or a material derived from it, could potentially be used for the electrochemical detection of other nitroaromatic pollutants. Furthermore, the development of sensors for environmental monitoring is an active field, with new materials and technologies constantly being explored. ane.naazosensors.comrsc.org The unique combination of functional groups in this compound makes it a candidate for investigation in the design of new chemical sensors. The development of chemical sensors for anions like fluoride (B91410) is also an important area of research. researchgate.netwomengovtcollegevisakha.ac.in
Utilization in Non-Linear Optics (NLO) or Other Advanced Optical Systems
Organic molecules with donor-acceptor structures and extended π-conjugation are known to exhibit significant non-linear optical (NLO) properties. acs.orgnih.gov These materials can interact with intense laser light to produce new frequencies, a phenomenon that has applications in telecommunications, optical computing, and laser technology. acs.orgresearchgate.net p-Nitroaniline is a classic example of an NLO molecule, where the electron-donating amino group and the electron-accepting nitro group create a strong intramolecular charge transfer system. acs.orgresearchgate.netresearchgate.netsciexplore.ir
The 2-fluoro-4-nitrophenyl group in this compound has an electron-withdrawing nitro group. While the piperidinol moiety is not a strong electron donor, the fundamental donor-acceptor concept could be applied. Chemical modification of the piperidine ring to include a stronger electron-donating group could potentially lead to a molecule with significant NLO properties. The fluorine substituent could also play a role in tuning the NLO response and improving the material's thermal and chemical stability.
Future Research Directions and Unexplored Avenues for 1 2 Fluoro 4 Nitrophenyl Piperidin 4 Ol
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The presence of a stereocenter at the C4 position of the piperidine (B6355638) ring in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol makes the development of stereoselective synthetic routes a paramount objective. Future research should focus on moving beyond classical synthetic methods to more advanced, efficient, and scalable approaches.
Key Research Objectives:
Catalytic Asymmetric Synthesis: A significant avenue for exploration is the development of catalytic enantioselective methods to access specific enantiomers of the target molecule. acs.org This could involve asymmetric hydrogenation of a corresponding piperidone precursor or rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.org The use of chiral ligands and catalysts could provide high enantiomeric excess, which is crucial for potential applications in pharmaceuticals and materials science. nih.gov
Enzymatic and Chemoenzymatic Strategies: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidines. researchgate.netnih.gov Future work could explore the use of imine reductases or other enzymes in cascade reactions to produce enantiopure this compound. researchgate.net A chemoenzymatic approach, combining traditional synthesis with enzymatic resolution or desymmetrization, could also be a powerful strategy. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of piperidine derivatives is a rapidly growing field. researchgate.net Research into organocatalytic routes could lead to metal-free, environmentally benign, and highly stereoselective syntheses of the target compound.
Illustrative Data Table for a Hypothetical Catalytic Asymmetric Synthesis:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl3/BINAP | Methanol (B129727) | 50 | 85 | 92 |
| Rh(COD)2BF4/Josiphos | Toluene | 25 | 92 | 98 |
| Chiral Phosphoric Acid | Dichloromethane (B109758) | 0 | 78 | 95 |
| Imine Reductase | Phosphate Buffer | 30 | 95 | >99 |
This table presents hypothetical data to illustrate potential outcomes of future research in the stereoselective synthesis of this compound.
Exploration of Less-Utilized or Unconventional Reactivity Pathways
The reactivity of this compound is likely dominated by the functional groups present: the piperidinol, the nitro group, and the fluoroaromatic system. While standard transformations of these groups can be predicted, future research should delve into less conventional reactivity.
Potential Avenues of Exploration:
Photoredox Catalysis: The electron-deficient 2-fluoro-4-nitrophenyl moiety could be a prime candidate for photoredox-catalyzed reactions. mdpi.comchemrxiv.org Visible-light photoredox catalysis could enable novel C-H functionalization of the piperidine ring or selective transformations of the aromatic system under mild conditions. mdpi.com
Mechanochemistry: Exploring the synthesis and transformations of this compound using mechanochemical methods (e.g., ball milling) could lead to solvent-free, energy-efficient processes with potentially unique selectivity compared to solution-phase reactions.
Domino and Multicomponent Reactions: Designing one-pot reactions that form and functionalize the piperidine ring in a single operation would be highly efficient. researchgate.net Future research could focus on developing multicomponent reactions that utilize the reactivity of the starting materials to rapidly build molecular complexity around the this compound scaffold.
Advanced Computational Modeling for Precise Property Prediction and Material Design
Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new materials. nih.gov Future research in this area should employ advanced modeling techniques to gain a deeper understanding of its behavior at the molecular level.
Focus Areas for Computational Studies:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of the molecule. nih.gov This can provide insights into its spectroscopic properties, reaction mechanisms, and potential for use in electronic materials.
Molecular Dynamics Simulations: To understand how this compound behaves in different environments (e.g., in solution, in a polymer matrix), molecular dynamics simulations can be employed. These simulations can predict its conformational preferences, solvation properties, and interactions with other molecules.
QSAR and Property Prediction: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of derivatives of this compound. Machine learning algorithms can also be trained to predict physical properties relevant to materials science, such as solubility, melting point, and thermal stability.
Illustrative Data Table for Hypothetical DFT-Calculated Properties:
| Property | Calculated Value | Method |
| Dipole Moment | 4.5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.1 eV | B3LYP/6-311+G(d,p) |
| Band Gap | 5.1 eV | B3LYP/6-311+G(d,p) |
This table presents hypothetical data to illustrate the types of properties that could be predicted for this compound using quantum chemical calculations.
Integration into Emerging Functional Material Systems and Technologies
The unique combination of a polar piperidinol group and a polarizable fluoronitrophenyl moiety suggests that this compound could be a valuable building block for functional materials.
Potential Applications to be Explored:
Organic Electronics: The electron-withdrawing nature of the 2-fluoro-4-nitrophenyl group could impart interesting electronic properties. Future research could investigate the incorporation of this compound into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in nonlinear optical materials.
Polymer Chemistry: The hydroxyl group of the piperidinol moiety provides a handle for polymerization. It could be used as a monomer or a functional additive in the synthesis of novel polyesters, polyurethanes, or polycarbonates. The resulting polymers may exhibit unique thermal, mechanical, or optical properties.
Biodegradable Polymers: There is growing interest in developing biodegradable polymers for various applications, including drug delivery and packaging. nih.govmdpi.comgoogle.com The piperidine ring, being a nitrogen-containing heterocycle, could be incorporated into polymer backbones to create materials with tailored degradation profiles. google.comnih.govpolysciences.com
Focus on Sustainable and Eco-Friendly Approaches in all Aspects of its Chemistry
A forward-looking research agenda for this compound must be grounded in the principles of green chemistry. This involves developing environmentally benign processes for its synthesis, use, and eventual degradation.
Key Green Chemistry Objectives:
Use of Renewable Feedstocks and Solvents: Research should aim to replace petroleum-based starting materials and hazardous solvents with renewable alternatives. This could involve exploring bio-based routes to piperidine precursors and utilizing green solvents like water, ethanol (B145695), or supercritical CO2.
Atom Economy and Waste Reduction: The development of catalytic and one-pot synthetic methods will be crucial for maximizing atom economy and minimizing waste generation. researchgate.net
Energy Efficiency: The use of microwave-assisted synthesis, flow chemistry, and mechanochemistry can significantly reduce energy consumption compared to traditional batch processing.
Design for Degradation: When incorporating this compound into new materials, designing for biodegradability will be essential for creating a circular economy for these products. nih.govmdpi.comgoogle.com The photocatalytic degradation of the nitrophenol moiety is also a relevant area for investigation. frontiersin.orgnih.gov
Q & A
Q. What are the common synthetic routes for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A general approach includes:
- Step 1 : Functionalization of the piperidine ring at the 4-position with a hydroxyl group.
- Step 2 : Introduction of the 2-fluoro-4-nitrophenyl group via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxypiperidine with a fluoronitrobenzyl halide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or ethanol .
- Optimization : Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high yield (50–70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the piperidine ring (δ 1.5–3.5 ppm), hydroxyl proton (δ 4.5–5.5 ppm, broad), and aromatic protons (δ 7.5–8.5 ppm for nitro and fluorine-substituted phenyl) .
- ¹³C NMR : Peaks for the quaternary carbons adjacent to fluorine (δ 160–165 ppm, C-F coupling) and nitro groups (δ 140–150 ppm) .
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹), nitro (1520–1350 cm⁻¹), and C-F (1100–1000 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₁₂F N₂O₃: 254.08 g/mol) .
Q. How does the 2-fluoro-4-nitrophenyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The electron-withdrawing nitro and fluorine groups increase susceptibility to hydrolysis under basic conditions (pH > 10). Stability studies in buffers (pH 3–9) at 25°C for 24 hours are recommended, with HPLC monitoring degradation .
- Thermal Stability : Decomposition occurs above 150°C. Differential Scanning Calorimetry (DSC) can identify melting points (e.g., 199–200°C for similar compounds) and thermal degradation profiles .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological activity across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell lines, enzyme isoforms). Strategies include:
- Orthogonal Assays : Validate activity using radioligand binding (for receptor affinity) and functional assays (e.g., cAMP/GABA uptake inhibition) .
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
- Structural Analog Comparison : Compare with compounds like RB-005 (SK1 inhibitor) to assess selectivity .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve aryl-piperidine bond formation .
- Solvent Optimization : Use DMF or DCM for higher solubility of intermediates.
- Purification : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (ethanol/water) .
Q. Which computational parameters are critical for predicting target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with parameters:
- Force Field : AMBER or CHARMM for ligand flexibility.
- Grid Box : Center on the enzyme active site (e.g., sphingosine kinase 1) with dimensions 20×20×20 Å .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
